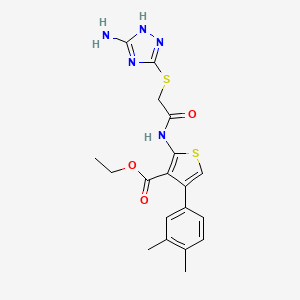

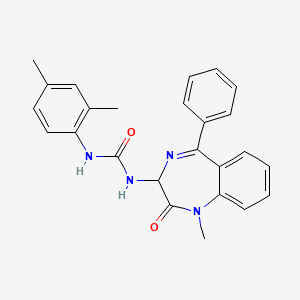

ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple heterocyclic systems and functional groups. While the specific compound is not directly mentioned in the provided papers, they do discuss related structures and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the functionalization of thiophene derivatives. For instance, ethyl 2-azido-4-R1-5-R2-3-thiophenecarboxylates were synthesized through diazotization of 2-aminothiophenes followed by treatment with sodium azide, which could be a relevant method for introducing azide groups into thiophene derivatives . Additionally, the synthesis of ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate and its subsequent reactions to form various heterocyclic compounds, including triazole derivatives, provides a potential pathway for introducing amino and triazole functionalities into thiophene systems .

Molecular Structure Analysis

The molecular structure of related compounds often features hydrogen bonding and other non-covalent interactions that can influence the compound's properties. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined to involve hydrogen-bonded dimers, which could be indicative of the solid-state behavior of similar compounds containing amino and carboxylate groups .

Chemical Reactions Analysis

The reactivity of related compounds can be quite diverse. For instance, ethyl 2-aminothiophen-3-carboxylates were used to prepare 2-aminothieno[2,3-d][1,3]thiazin-4-ones under acidic conditions, suggesting that the thiophene moiety can participate in cyclization reactions to form new heterocyclic systems . Moreover, the synthesis of ethyl 1,2,4-triazine-5-carboxylates by heating hydrazones with ammonium acetate indicates that triazine rings can be formed from precursors containing hydrazone functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. The presence of amino, carboxylate, and heterocyclic systems suggests potential for varied solubility, acidity/basicity, and potential for forming salts or zwitterions. The synthesis and characterization of similar compounds, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, provide insights into the spectroscopic properties that could be expected for the compound of interest .

Scientific Research Applications

Synthetic Utility in Heteroaromatic Compounds

The utility of heteroaromatic azido compounds, including those related to the ethyl compound , is significant in synthetic chemistry. For example, 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, structurally similar to the ethyl compound, have been prepared from active methylene nitriles and 3-azido-2-substituted thiophenes, demonstrating the compound's potential in the synthesis of complex heterocyclic structures (Westerlund, 1980).

Antiproliferative Activity in Cancer Research

In cancer research, thiophene derivatives, akin to the ethyl compound, have been synthesized and tested for their antiproliferative activity. These compounds have shown more activity on breast cancer than on colon cancer cell lines, with certain compounds exerting remarkable activity against specific cancer cell lines (Ghorab et al., 2013).

Application in Efficient Synthesis Processes

The ethyl compound's analogues have been used in efficient synthesis processes. For instance, ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate was transformed into iminophosphorane and further reacted to give various products in good yields, highlighting the compound's role in facilitating efficient chemical transformations (Sun, Huang & Ding, 2010).

Use in Poly Substituted 3-Aminothiophenes Synthesis

The compound and its derivatives have been utilized in the synthesis of poly substituted 3-aminothiophenes. This synthesis involved a one-pot protocol via ketene S,S-acetal as an intermediate, demonstrating its applicability in the creation of complex thiophene derivatives (Chavan et al., 2016).

Role in Docking Studies and Anti-Microbial Evaluation

In microbiological research, similar compounds have been synthesized and subjected to docking studies and anti-microbial evaluation, suggesting potential applications in the development of new anti-microbial agents (Spoorthy et al., 2021).

properties

IUPAC Name |

ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S2/c1-4-27-17(26)15-13(12-6-5-10(2)11(3)7-12)8-28-16(15)21-14(25)9-29-19-22-18(20)23-24-19/h5-8H,4,9H2,1-3H3,(H,21,25)(H3,20,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAFHRSCTMYXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CSC3=NNC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)

![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one](/img/structure/B3017107.png)

![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)

![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3017115.png)

![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)

![N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3017121.png)

![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)